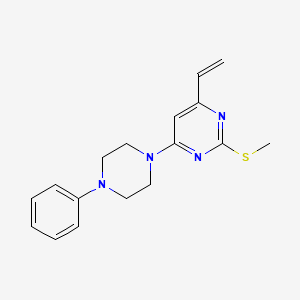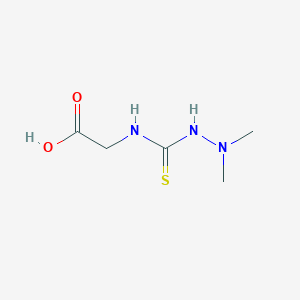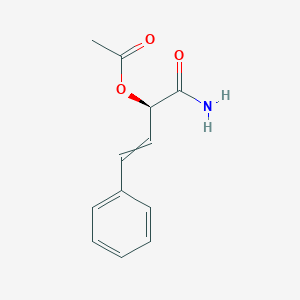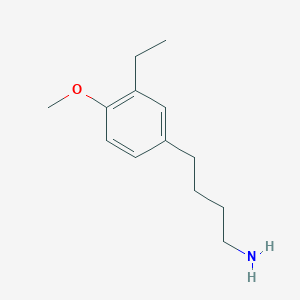
(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone is a synthetic compound that belongs to the class of naphthoylindoles. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure consists of a naphthalene ring substituted with an ethoxy group and an indole ring substituted with a methyl and pentyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone typically involves the following steps:
Preparation of 4-ethoxynaphthalene: This can be achieved by reacting 1-naphthol with diethyl sulfate in the presence of potassium carbonate at elevated temperatures.
Formation of the indole derivative: The indole derivative can be synthesized by alkylation of indole with 2-methyl-1-pentyl halide under basic conditions.
Coupling reaction: The final step involves coupling the 4-ethoxynaphthalene with the indole derivative using a suitable coupling reagent such as dimethylaluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone has several scientific research applications:
作用機序
The mechanism of action of (4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound acts as an agonist, binding to these receptors and modulating their activity . This interaction can influence various signaling pathways, leading to a range of biological effects.
類似化合物との比較
Similar Compounds
- (4-methoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone
- (4-ethylnaphthalen-1-yl)(1-pentylindol-3-yl)methanone
- (1-hexyl-3-(naphthalen-1-oyl)indole)
Uniqueness
(4-ethoxynaphthalen-1-yl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group on the naphthalene ring and the methyl and pentyl groups on the indole ring provide distinct properties compared to other similar compounds .
特性
CAS番号 |
824960-98-7 |
|---|---|
分子式 |
C27H29NO2 |
分子量 |
399.5 g/mol |
IUPAC名 |
(4-ethoxynaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C27H29NO2/c1-4-6-11-18-28-19(3)26(23-14-9-10-15-24(23)28)27(29)22-16-17-25(30-5-2)21-13-8-7-12-20(21)22/h7-10,12-17H,4-6,11,18H2,1-3H3 |
InChIキー |
SNCKIADQCHVLDK-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[6-(4-Nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14212518.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)
![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14212522.png)
